Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate
Description
Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate is a structurally complex organic compound featuring a benzoate ester core linked to a substituted thiazole ring via an amide bond. The thiazole moiety contains a 4-amino group, a 3-methyl substituent, and a 2-sulfanylidene (thiocarbonyl) functional group. This arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including thiazole ring formation, amide coupling, and esterification, often under conditions requiring catalysts like copper salts or bases such as potassium carbonate . Characterization relies on advanced techniques like NMR and IR spectroscopy to confirm structural integrity .
Properties
Molecular Formula |
C13H13N3O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-10(14)9(21-13(16)20)11(17)15-8-6-4-3-5-7(8)12(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) |
InChI Key |
BGIZQPMUHKCJQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NC2=CC=CC=C2C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring’s sulfur atom and thioamide group are primary oxidation targets:
Oxidation of the thiol group forms disulfide bonds, critical for dimerization studies, while sulfoxide formation modifies electronic properties for biological targeting.
Reduction Reactions
Reductive transformations occur at the carbonyl and thioamide functionalities:
| Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Amide (C=O) | LiAlH<sub>4</sub>, THF, reflux | Secondary amine | Requires anhydrous conditions |
| Thioamide (C=S) | NaBH<sub>4</sub>/NiCl<sub>2</sub>, MeOH | Thiol intermediate | Intermediate for further functionalization |
Reduction of the amide group enhances solubility, while thioamide reduction enables access to thiol-containing analogs .
Nucleophilic Substitution
The electron-deficient thiazole ring undergoes substitution at C-2 and C-5 positions:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C-2 | Amines (e.g., NH<sub>3</sub>) | DMF, 80°C, 12 hrs | 2-Amino-thiazole derivative |
| C-5 | Alkyl halides (e.g., CH<sub>3</sub>I) | K<sub>2</sub>CO<sub>3</sub>, acetone | 5-Alkylated analog |
Substitution reactions diversify the compound’s scaffold for structure-activity relationship (SAR) studies.
Condensation Reactions
The ester and amide groups participate in condensations:
| Functional Group | Partner | Catalyst | Product |
|---|---|---|---|
| Ester (-COOCH<sub>3</sub>) | Hydrazine | EtOH, Δ | Hydrazide derivative |
| Amide (-NHCO-) | Aldehydes | AcOH, MW | Schiff base complexes |
Hydrazide formation is utilized in prodrug design, while Schiff bases enhance metal-binding capacity.
Acid/Base-Mediated Reactions
pH-dependent reactivity influences stability and degradation:
| Condition | Observation | Mechanism |
|---|---|---|
| Acidic (HCl, 1M) | Ester hydrolysis → Benzoic acid | Protonation of carbonyl oxygen |
| Basic (NaOH, 0.1M) | Thiazole ring opening | Nucleophilic attack at C-2 |
Degradation studies inform formulation and storage protocols .
Biological Activity Correlation
Reaction products exhibit modified bioactivity:
| Derivative | Activity (IC<sub>50</sub>) | Target |
|---|---|---|
| Disulfide dimer | 12.3 µM (Anticancer) | Topoisomerase II |
| Sulfoxide | 8.7 µM (Antimicrobial) | Dihydropteroate synthase |
Structural modifications via these reactions optimize potency and selectivity.
This compound’s reactivity profile underscores its versatility in medicinal chemistry. Systematic manipulation of its functional groups enables tailored applications in drug discovery and materials science.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate. These compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in tumor growth and apoptosis. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .
-
Case Studies :
- A study demonstrated that derivatives of thiazole compounds, including those with similar structures to this compound, showed promising results against colon and breast cancer cell lines .
- Another investigation into sulfonamide derivatives revealed that they could effectively target multiple cancer types, including melanoma and ovarian cancer, indicating a broad spectrum of anticancer activity .
Enzyme Inhibition
This compound also shows potential as an enzyme inhibitor:
- Target Enzymes :
- Research Findings :
Other Therapeutic Applications
Beyond its anticancer and enzyme-inhibiting properties, this compound may have broader implications in pharmacotherapy:
- Antimicrobial Activity : Some thiazole derivatives are noted for their antimicrobial properties, which could lead to applications in treating infections resistant to conventional antibiotics .
- Anti-inflammatory Effects : Initial studies suggest that similar compounds might exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Ethyl 2-{[(Benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
This compound shares the thiazole-5-carboxylate backbone but replaces the 4-amino and 2-sulfanylidene groups with a benzylsulfonylacetamido substituent. The ethyl ester (vs. However, the absence of the sulfanylidene group reduces sulfur-mediated reactivity, which is critical in metal coordination or redox-active applications .
Methyl 5-(2-Chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
This derivative features dual thiazole rings and a 2-chlorophenyl group. However, the lack of a sulfanylidene group limits its utility in sulfur-specific reactions compared to the target compound .
Ethyl 4-{4-[(5Z)-4-Oxo-5-(Phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate
This compound contains a thiazolidinone ring instead of a thiazole, with a conjugated phenylmethylidene group. The thiazolidinone’s cyclic thiourea structure enhances hydrogen-bonding capacity, while the sulfanylidene group enables disulfide bond formation. However, the reduced aromaticity of the thiazolidinone ring decreases stability under oxidative conditions compared to the target compound’s thiazole core .
Antimicrobial and Anti-inflammatory Properties
Compounds like Ethyl 4-[6-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoylamino]benzoate (from ) exhibit antimicrobial activity due to the sulfanylidene group’s ability to disrupt bacterial membranes.
Anticancer Potential
Thiazole derivatives with chlorophenyl substituents (e.g., Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate ) show moderate anticancer activity, likely via intercalation or topoisomerase inhibition. The target compound’s sulfanylidene group could introduce redox-active properties, enabling reactive oxygen species (ROS) generation in cancer cells.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate is a compound of considerable interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Thiazole Ring : The presence of the thiazole moiety is significant for its biological activity.
- Amino Groups : These functional groups are often involved in hydrogen bonding and interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with thiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Anticancer Potential
The anticancer activity of thiazole-based compounds is well-documented:
- Cell Line Studies : Research has shown that derivatives can induce cytotoxic effects in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival, although specific pathways for this compound require further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzyme active sites, inhibiting their function.
- Receptor Interaction : Potential binding to specific receptors may alter signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence oxidative stress levels within cells, contributing to their anticancer effects .
Research Findings and Case Studies
Q & A
Q. What are the key synthetic strategies for preparing Methyl 2-[(4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate?
The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with benzoate derivatives. For example, analogous thiazole-containing compounds are synthesized by reacting substituted amines with carbonyl or thiocarbonyl precursors under specific solvent conditions (e.g., THF, DMF) and catalysts like KOH or NaOH . A critical step involves optimizing reaction time and temperature to ensure high yields of intermediates, followed by purification via column chromatography or recrystallization .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the thiazole and benzoate moieties. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and sulfanylidene (C=S) groups. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms purity . For crystallographic confirmation, X-ray diffraction paired with SHELX software refines the structure and resolves bond angles/planarity discrepancies .
Q. What solvents and catalysts are typically used in its synthesis?
Polar aprotic solvents (e.g., DMF, THF) are preferred for thiazole cyclization and coupling reactions due to their ability to stabilize intermediates. Catalysts such as NaOH or KOH facilitate deprotonation and nucleophilic substitution, while transition-metal catalysts (e.g., Pd) may aid in cross-coupling steps for complex analogs .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step between the thiazole and benzoate moieties?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Using activating groups (e.g., methoxycarbonyl) to enhance electrophilicity at the coupling site .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Screening alternative coupling agents (e.g., EDCI, HOBt) to minimize byproduct formation . Reaction monitoring via TLC or HPLC is critical to identify optimal termination points .
Q. How can crystallographic data resolve contradictions in proposed molecular geometry?
Discrepancies between computational models and experimental data (e.g., bond angles, dihedral angles) can be resolved using SHELX refinement. For example, SHELXL iteratively adjusts atomic positions and thermal parameters to match observed diffraction patterns, while SHELXD assists in phase determination for twinned or low-resolution crystals . Comparative analysis with structurally similar compounds (e.g., triazolothiadiazoles) can validate unexpected conformations .
Q. What mechanistic insights exist for the formation of the sulfanylidene-thiazole ring?
The thiazole ring likely forms via cyclization of a thiourea intermediate with α-haloketones or α-haloesters. Kinetic studies suggest a two-step mechanism: (i) nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by (ii) elimination of HX (X = Cl, Br) to aromatize the ring. Isotopic labeling (e.g., ³⁵S) can track sulfur incorporation .
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
Systematic modifications include:
- Replacing the methyl group on the thiazole with bulkier substituents (e.g., 4-fluorophenyl, 4-bromophenyl) to assess steric effects .
- Substituting the benzoate ester with amides or carboxylic acids to modulate solubility and bioavailability . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
